

Spiramine A: A Technical Overview of a Diterpenoid Alkaloid

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CAS Number: 114531-28-1 Molecular Formula: C24H33NO4

Spiramine A is an atisine-type diterpenoid alkaloid isolated from the roots of various species of the Spiraea genus, commonly known as meadowsweets. This technical guide provides a comprehensive overview of the available scientific information on **Spiramine A**, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Biological Data

Spiramine A has been the subject of limited pharmacological screening. The available quantitative data is summarized in the table below.



Property	Value	Source
Molecular Weight	399.5 g/mol	PubChem
CAS Number	114531-28-1	PubChem
Molecular Formula	C24H33NO4	PubChem
Biological Activity	Inhibits PAF-induced rabbit platelet aggregation	MedChemExpress[1]
IC50	6.7 μM (for PAF-induced rabbit platelet aggregation)	MedChemExpress[1]
Reported Activities	Antitumor and antimicrobial activity	MedChemExpress[1]

Note: The antitumor and antimicrobial activities are reported by a commercial vendor, but quantitative data (e.g., IC₅₀ or MIC values) from peer-reviewed literature for **Spiramine A** specifically could not be retrieved.

Biological Activities and Mechanism of Action

Spiramine A belongs to the atisine-type diterpenoid alkaloids, a class of natural products known for a range of biological activities.[2] While specific mechanistic studies on **Spiramine A** are scarce, the available data points towards its potential as a modulator of platelet aggregation.

Anti-platelet Aggregation Activity

Spiramine A has been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation in rabbits with an IC $_{50}$ value of 6.7 μ M.[1] PAF is a potent phospholipid activator of platelets and inflammatory cells, and its receptor (PAF-R) is a G-protein coupled receptor. Inhibition of PAF-induced aggregation suggests that **Spiramine A** may act as a PAF receptor antagonist or interfere with downstream signaling pathways.

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Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of **Spiramine A** are not readily available in the current body of peer-reviewed literature. However, based on general methods for the study of diterpenoid alkaloids and PAF inhibitors, the following represents a plausible workflow.

General Isolation Procedure for Diterpenoid Alkaloids from Spiraea species

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PAF-Induced Platelet Aggregation Assay (General Protocol)

A common method to assess the anti-platelet activity of a compound against PAF is through light transmission aggregometry.

- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor
 (e.g., rabbit or human) into a tube containing an anticoagulant. The blood is then centrifuged
 at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma
 (PPP) is obtained by further centrifugation at a high speed.
- Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
- Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.
- Inhibition Assay: The test compound (Spiramine A) at various concentrations is preincubated with the PRP for a short period.
- Induction of Aggregation: Platelet aggregation is induced by adding a sub-maximal concentration of PAF. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.



 Data Analysis: The percentage of inhibition of aggregation by the test compound is calculated relative to a control (vehicle-treated) sample. The IC₅₀ value is then determined from the dose-response curve.

Summary and Future Directions

Spiramine A is a diterpenoid alkaloid from Spiraea japonica with a confirmed CAS number and molecular formula. Its most well-documented biological activity is the inhibition of PAF-induced platelet aggregation. While other activities such as antitumor and antimicrobial effects have been suggested, there is a lack of publicly available, peer-reviewed data to substantiate these claims with quantitative metrics.

For researchers and drug development professionals, **Spiramine A** presents an interesting scaffold for the development of novel anti-inflammatory or antithrombotic agents. Future research should focus on:

- Total synthesis of **Spiramine A** to provide a reliable source for further studies.
- In-depth investigation into its mechanism of action, including binding studies with the PAF receptor.
- Screening against a broader range of biological targets to validate or dismiss the reported antitumor and antimicrobial activities.
- Structure-activity relationship (SAR) studies to identify key functional groups and optimize its
 potency and selectivity.

The lack of detailed, publicly accessible research on **Spiramine A** highlights an opportunity for further investigation into the pharmacological potential of this natural product.

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References



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